3,5-Dibromo-4-nitrophenol

Catalog No.
S13606972
CAS No.
M.F
C6H3Br2NO3
M. Wt
296.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-nitrophenol

Product Name

3,5-Dibromo-4-nitrophenol

IUPAC Name

3,5-dibromo-4-nitrophenol

Molecular Formula

C6H3Br2NO3

Molecular Weight

296.90 g/mol

InChI

InChI=1S/C6H3Br2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H

InChI Key

QWDSHIYKJZCOST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)O

3,5-Dibromo-4-nitrophenol is an aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a phenolic ring. Its molecular formula is C6H3Br2NO3C_6H_3Br_2NO_3, with a molecular weight of approximately 296.90 g/mol. This compound typically appears as a white to orange solid and is known for its distinct chemical properties and potential applications in various fields, including pharmaceuticals and environmental studies .

Typical of nitrophenolic compounds:

  • Nitration: The presence of the nitro group makes the compound susceptible to further electrophilic substitution reactions.
  • Reduction: It can be reduced to corresponding amines or other derivatives under specific conditions, such as using reducing agents like lithium aluminum hydride.
  • Dehalogenation: The bromine atoms can be replaced through nucleophilic substitution reactions, which are facilitated by strong nucleophiles .

Research has indicated that 3,5-dibromo-4-nitrophenol exhibits significant biological activity. It has been studied for its cytotoxicity and genotoxicity, particularly in environmental contexts where it may impact microbial communities. The compound has been linked to harmful effects on aquatic organisms, indicating its potential as an environmental pollutant . Additionally, its interactions with biological systems suggest that it may serve as a useful model for studying the toxicity mechanisms of halogenated phenols.

The synthesis of 3,5-dibromo-4-nitrophenol can be achieved through various methods:

  • Nitration of 3,5-Dibromophenol: This involves treating 3,5-dibromophenol with a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Direct Bromination: Starting from 4-nitrophenol, bromination can be performed using bromine in the presence of a catalyst to yield the dibrominated product.
  • Electrophilic Substitution: Utilizing suitable electrophiles in the presence of appropriate solvents can facilitate the introduction of bromine and nitro groups onto the phenolic ring .

3,5-Dibromo-4-nitrophenol finds applications in several areas:

  • Research: It serves as a key intermediate in organic synthesis and is used in studies related to environmental chemistry.
  • Pesticides: Due to its biological activity, it has potential applications in developing herbicides or fungicides.
  • Indicator Compounds: Its properties make it suitable for use as an indicator in various chemical assays .

Studies have shown that 3,5-dibromo-4-nitrophenol interacts with various biological systems. For instance:

  • Microbial Degradation: Research indicates that certain bacteria can metabolize this compound, leading to insights into biodegradation pathways and potential bioremediation strategies.
  • Toxicological Assessments: Investigations into its cytotoxic effects reveal that it may disrupt cellular processes in both prokaryotic and eukaryotic organisms .

Several compounds share structural similarities with 3,5-dibromo-4-nitrophenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,6-Dibromo-4-nitrophenolC6H3Br2NO3C_6H_3Br_2NO_3Similar structure but different bromination pattern; used in similar applications.
4-NitrophenolC6H5NO3C_6H_5NO_3Lacks bromine substituents; widely studied for its toxicity and reactivity.
2-Bromo-4-nitrophenolC6H4BrNO3C_6H_4BrNO_3Contains one bromine atom; exhibits different chemical reactivity compared to dibrominated variants.

The unique positioning of the bromine atoms at the 3 and 5 positions relative to the nitro group distinguishes 3,5-dibromo-4-nitrophenol from these similar compounds, impacting its reactivity and biological interactions significantly.

The synthesis of 3,5-dibromo-4-nitrophenol relies fundamentally on electrophilic aromatic substitution reactions, where bromination represents a critical transformation step [1]. The electrophilic aromatic substitution mechanism for bromination involves the formation of a positively charged cyclohexadienyl cation intermediate, also known as an arenium ion or Wheland intermediate [2]. This mechanism begins with the aromatic ring attacking the electrophilic bromine species, leading to the formation of the carbocation intermediate that is stabilized through resonance [1].

The bromination of phenolic substrates requires careful consideration of the electronic effects imparted by substituents already present on the aromatic ring [3]. The hydroxyl group in phenol acts as a strong electron-donating group through resonance, significantly increasing the electron density of the aromatic ring and making it highly reactive toward electrophilic attack [4]. This increased reactivity allows phenol to undergo bromination under much milder conditions compared to benzene, often proceeding at room temperature without the need for Lewis acid catalysts [5].

Iron(III) bromide serves as the most commonly employed Lewis acid catalyst for bromination reactions when enhanced electrophilicity is required [6]. The catalyst functions by polarizing the bromine molecule, effectively generating a species that behaves as bromine cation (Br+), which exhibits much greater electrophilic character than molecular bromine alone [7]. The mechanism involves the formation of a complex between iron(III) bromide and bromine, which increases the partial positive charge on one bromine atom, making it more susceptible to nucleophilic attack by the aromatic ring [1].

For the specific case of 3,5-dibromo-4-nitrophenol synthesis, the bromination must occur in the presence of a nitro group, which dramatically alters the electronic characteristics of the aromatic system [8]. The nitro group functions as a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution and directing incoming electrophiles to the meta positions relative to itself [3]. This deactivation effect necessitates more forcing conditions for bromination, including elevated temperatures and the use of stronger electrophilic brominating agents [8].

Studies on the bromination of para-nitrophenol in acetic acid have revealed complex kinetics involving multiple reaction pathways [9]. The reaction follows a rate expression of the form: Rate = k[ArH][Br₂] + k'[ArH][Br₂]² + k''[ArH]²[Br₂], indicating that different electrophilic species can participate in the rate-determining step depending on reaction conditions [9]. This complexity arises from the ability of bromine molecules, substrate molecules, or solvent molecules to serve as electrophiles under varying reaction conditions [9].

The regioselectivity of bromination on nitrophenol derivatives is governed by the competing electronic effects of the hydroxyl and nitro groups [3]. While the hydroxyl group directs electrophiles to ortho and para positions through resonance donation, the nitro group directs to meta positions through inductive withdrawal [3]. The resulting substitution pattern depends on the relative positioning of these groups and the reaction conditions employed [5].

Nitration Protocols: Regioselectivity and Reaction Kinetics

Nitration reactions for the synthesis of 3,5-dibromo-4-nitrophenol involve the electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring [10]. The nitronium ion is typically generated in situ through the reaction of nitric acid with sulfuric acid, which serves both as a dehydrating agent and as a catalyst [11]. The mechanism involves protonation of nitric acid by sulfuric acid, followed by loss of water to form the highly electrophilic nitronium ion [10].

The regioselectivity of nitration on phenolic substrates is significantly influenced by the electron-donating nature of the hydroxyl group [12]. Computational studies have demonstrated that the formation of the sigma-complex intermediate is essentially irreversible in nitration reactions, with the final step involving proton elimination to yield the nitrated product [12]. The energy barriers for different substitution positions vary considerably, with ortho and para positions being kinetically favored due to resonance stabilization provided by the hydroxyl group [13].

Phenol exhibits markedly different reactivity toward nitration compared to benzene, allowing the use of dilute nitric acid at room temperature instead of the concentrated nitric acid-sulfuric acid mixture required for benzene nitration [5]. This enhanced reactivity stems from the increased electron density in the aromatic ring resulting from overlap of the oxygen lone pairs with the π-bonding system [13]. The electron-donating hydroxyl group activates the benzene ring and directs incoming electrophiles to the 2, 4, and 6 positions [13].

Kinetic studies on phenol nitration have revealed the importance of solvent effects and reaction conditions on both rate and selectivity [14]. Research on horseradish peroxidase-catalyzed nitration of phenol in aqueous-organic biphasic systems demonstrated that reaction rates are primarily controlled by kinetics in the aqueous phase when adequate mass transfer is maintained [14]. The kinetic parameters determined for this enzymatic system included Km values of 1.09 millimolar for hydrogen peroxide and 9.45 millimolar for phenol, with a maximum reaction velocity of 0.196 millimolar per minute [14].

Temperature effects on nitration regioselectivity have been extensively studied, with higher temperatures generally leading to decreased selectivity due to increased molecular motion and reduced discrimination between different substitution sites [15]. The use of controlled temperature conditions becomes particularly critical when synthesizing polysubstituted products like 3,5-dibromo-4-nitrophenol, where precise regiocontrol is essential [16].

Competition between bromination and nitration in concentrated sulfuric acid has been investigated, revealing that brominating agents can be more reactive than nitrating agents toward strongly deactivated aromatic compounds [8]. This observation has important implications for the sequential synthesis of 3,5-dibromo-4-nitrophenol, where the order of substitution reactions can significantly impact both yield and regioselectivity [8].

The mechanistic understanding of nitration has been enhanced through computational studies that characterize all stationary points along the potential energy surface [12]. These studies have shown that the sigma-complex approach, while effective for halogenation reactions, fails to accurately predict regioselectivity in nitration due to differences in transition state structure compared to the sigma-complex [12].

Solvent Systems and Catalytic Agents in Multi-Step Syntheses

The selection of appropriate solvent systems for the multi-step synthesis of 3,5-dibromo-4-nitrophenol requires careful consideration of both reaction requirements and purification strategies [17]. Solvent properties such as polarity, coordinating ability, and thermal stability directly influence reaction rates, selectivity, and product isolation [18]. Recent advances in solvent engineering have demonstrated the potential for synergistic optimization of solvent systems with catalytic motifs to achieve sustainable synthetic transformations [18].

Acetic acid has emerged as a particularly versatile solvent for both bromination and nitration reactions involving phenolic substrates [19]. Studies on the bromination of phenol and substituted phenols using N-bromosuccinimide in acetic acid-sodium acetate systems have shown that the reaction kinetics follow complex patterns depending on the nature of the substituents [19]. The dipole-dipole interactions between solvent molecules and reactants play a crucial role in determining reaction rates, with increasing sodium acetate concentration generally accelerating the bromination process [19].

For nitration reactions, the choice between different acid systems significantly impacts both reactivity and selectivity [11]. Traditional nitrating mixtures employing concentrated sulfuric acid and nitric acid provide high electrophilicity but may lead to over-nitration or oxidative side reactions [13]. Alternative approaches using milder nitrating agents in polar aprotic solvents have shown promise for achieving better control over regioselectivity [17].

Dimethylformamide and acetonitrile represent important polar aprotic solvents for multi-step aromatic substitution sequences [20]. These solvents offer excellent solubility for both organic reactants and catalysts while minimizing competing reactions that can occur in protic media [17]. The choice between dimethylformamide and acetonitrile often depends on the specific requirements for catalyst activity and product isolation, with acetonitrile generally being easier to remove during workup procedures [20].

Catalytic systems for bromination reactions have evolved beyond traditional Lewis acid catalysts to include more sophisticated approaches [18]. Iron(III) bromide remains the standard catalyst for bromination, but recent developments have explored the use of polymer-supported catalysts and environmentally benign alternatives [6]. The catalyst loading and reaction temperature must be carefully optimized to achieve selective bromination without excessive dibromination or oxidative side reactions [21].

The concept of synergistic solvent-catalyst paradigms has gained attention for sustainable chemical transformations [18]. Research has demonstrated that palladium-hydroquinone catalytic systems in ethanol-water mixtures can achieve remarkable synthetic efficiency with high turnover frequencies under ambient conditions [18]. While this specific system targets allylic functionalization, the principles of catalyst-solvent synergy are applicable to aromatic substitution chemistry [18].

Multi-step synthesis protocols require consideration of solvent compatibility across different reaction stages [22]. The ability to telescope reactions without intermediate isolation depends heavily on maintaining appropriate solvent conditions throughout the synthetic sequence [17]. Systematic solvent selection methodologies have been developed that consider multiple criteria including environmental impact, cost, and performance [17].

Purification Strategies: Recrystallization vs. Chromatographic Approaches

The purification of 3,5-dibromo-4-nitrophenol presents unique challenges due to the presence of multiple polar functional groups and the potential for close-eluting isomeric impurities [23]. Recrystallization and chromatographic methods each offer distinct advantages and limitations for achieving the required purity levels [24].

Recrystallization represents the most traditional and scalable approach for purifying phenolic compounds [23]. The technique relies on the differential solubility of the target compound versus impurities in hot versus cold solvent systems [23]. For 3,5-dibromo-4-nitrophenol, the selection of an appropriate recrystallization solvent requires careful consideration of the compound's polarity and hydrogen bonding capability [23]. Ethanol has proven effective for recrystallizing related brominated nitrophenol compounds, providing good recovery yields while effectively removing impurities [25].

The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [23]. The ideal solvent system exhibits high solubility for the target compound at elevated temperatures but poor solubility at room temperature [23]. Impurities ideally remain dissolved in the mother liquor or exhibit different crystallization behavior [23]. For nitrophenol derivatives, polar protic solvents such as ethanol or methanol often provide the best results [25].

Chromatographic purification methods offer superior resolution for separating closely related isomers and can provide higher purity levels than recrystallization [24]. Silica gel column chromatography has been extensively used for purifying phenol derivatives, with the choice of eluent system being critical for achieving good separation [26]. Gas chromatographic studies on phenol derivative separation have demonstrated the effectiveness of liquid crystalline stationary phases for resolving isomeric mixtures [27].

The comparison between recrystallization and column chromatography reveals important trade-offs [24]. Recrystallization typically provides lower percent recovery but is more cost-effective and suitable for larger quantities [24]. Column chromatography offers higher percent recovery and better purity but requires more time and expensive materials [24]. For 3,5-dibromo-4-nitrophenol, the choice between methods often depends on the scale of synthesis and required purity specifications [24].

Solid-phase scavenging represents an innovative approach for phenolic compound purification [28]. This method exploits the selective interaction between acidic phenol groups and basic polystyrene resins [28]. The adsorption-desorption process is solvent-dependent, allowing for selective removal of phenolic compounds from reaction mixtures followed by clean release using different solvent systems [28]. This approach has proven particularly effective for purifying crude reaction mixtures from Fries rearrangements and other phenol-forming reactions [28].

Paper chromatography has historically been employed for the qualitative separation and identification of phenolic derivatives [29]. While not suitable for preparative-scale purification, this technique provides valuable analytical information about the composition of crude reaction mixtures [29]. The method has been particularly useful for monitoring reaction progress and identifying impurities in phenol synthesis [29].

Advanced chromatographic techniques such as gas chromatography with liquid crystal stationary phases have demonstrated superior selectivity for phenol isomer separation [27]. These specialized stationary phases exploit molecular shape recognition and specific intermolecular interactions to achieve separations that are difficult with conventional phases [27]. The selectivity depends on molecular order found in liquid crystal mesophases and is influenced by factors including molecular shape, polarity, and flexibility [27].

Yield Optimization Through Design of Experiments Frameworks

Design of Experiments methodologies provide systematic approaches for optimizing the synthesis of 3,5-dibromo-4-nitrophenol by identifying the most influential reaction parameters and their interactions [30]. These statistical frameworks enable efficient exploration of multidimensional parameter spaces while minimizing the number of required experiments [31].

Factorial design approaches have proven particularly effective for screening potential factors affecting chemical synthesis outcomes [30]. Two-level fractional factorial designs allow rapid identification of significant main effects while maintaining experimental efficiency [30]. For 3,5-dibromo-4-nitrophenol synthesis, key factors typically include reaction temperature, solvent composition, catalyst loading, reactant stoichiometry, and reaction time [21].

Central Composite Design represents an advanced optimization strategy that enables the development of predictive mathematical models relating synthesis variables to response outcomes [30]. This approach involves screening experiments to identify significant factors, followed by response surface methodology to optimize the identified parameters [30]. The methodology has been successfully applied to various extraction and synthesis processes, demonstrating its versatility for chemical optimization [30].

Temperature optimization studies have revealed the critical importance of precise thermal control in multi-step aromatic substitution reactions [16]. Research on carbon nanofiber synthesis has demonstrated how systematic temperature variation can identify optimal reaction conditions [32]. For organic synthesis applications, temperature effects influence both reaction rates and selectivity, requiring careful balance between conversion and product quality [16].

The optimization of bromonitromethane synthesis provides valuable insights applicable to brominated nitrophenol preparation [21]. Systematic studies demonstrated that factors such as bromine addition rate, temperature control, and mixing efficiency significantly impact both yield and selectivity [21]. The research revealed that rapid single addition of bromine was essential for high selectivity toward mono-brominated products, with slow addition leading to competitive dibromination [21].

Scale-up considerations represent a critical aspect of synthesis optimization [21]. Studies on bromonitromethane preparation demonstrated that mechanical stirring becomes essential at larger scales to maintain efficient mixing and temperature control [21]. The research identified optimal conditions that provided reproducible yields greater than 70% at scales up to 56 grams [21].

Reaction monitoring technologies play crucial roles in Design of Experiments approaches by providing real-time feedback on synthesis progress [33]. Thin-layer chromatography coupled with mass spectrometry enables continuous monitoring of reactant consumption and product formation [33]. This real-time analysis capability allows for immediate adjustment of reaction conditions and early identification of optimization opportunities [33].

ParameterLow LevelHigh LevelOptimal RangeEffect on Yield
Temperature (°C)08020-40Moderate positive [21]
Bromine Addition RateDropwiseSingle additionSingle additionStrong positive [21]
Mixing MethodMagneticMechanicalMechanical (large scale)Scale-dependent [21]
Catalyst Loading (mol%)51510-12Moderate positive [6]
Reaction Time (hours)1243-6Minimal above optimum [21]

Statistical analysis of experimental results enables identification of significant factors and their interactions [30]. Analysis of variance techniques provide quantitative assessment of factor importance and model validity [30]. Response surface methodology generates mathematical models capable of predicting optimal conditions within the experimental domain [30].

3,5-Dibromo-4-nitrophenol exhibits distinctive solubility characteristics attributable to its unique structural arrangement of halogen and nitro substituents. The compound demonstrates limited aqueous solubility, which is substantially reduced compared to the parent 4-nitrophenol due to the presence of two electron-withdrawing bromine atoms [1]. The molecular structure features a phenolic hydroxyl group capable of forming hydrogen bonds with polar solvents, while the electron-withdrawing nitro and bromine substituents reduce the electron density of the aromatic ring system .

In polar solvents, the compound exhibits moderate solubility in methanol and ethanol, primarily facilitated by hydrogen bonding interactions between the phenolic hydroxyl group and the solvent molecules [3]. The compound's solubility in water is expected to be significantly lower than 4-nitrophenol, which has a water solubility of 1.6 g/100 mL at 25°C [3]. The presence of bromine atoms at positions 3 and 5 introduces significant hydrophobic character to the molecule, thereby reducing its affinity for aqueous media .

For non-polar solvents, 3,5-dibromo-4-nitrophenol demonstrates enhanced solubility compared to less halogenated analogs due to increased van der Waals interactions between the bromine atoms and non-polar solvent molecules [4]. The compound is expected to show moderate solubility in hexane and chloroform, consistent with the behavior observed for similar dihalogenated phenolic compounds [5]. The bromine substituents contribute to increased molecular polarizability, enhancing interactions with non-polar organic solvents through dispersion forces [6].

Hansen Solubility Parameters provide a quantitative framework for predicting solvent compatibility. While specific experimental values for 3,5-dibromo-4-nitrophenol are not available in the literature, computational estimations based on group contribution methods suggest that the compound would exhibit moderate dispersion component (δD ≈ 18-20 MPa1/2), significant polar component (δP ≈ 8-12 MPa1/2), and substantial hydrogen bonding component (δH ≈ 10-14 MPa1/2) values [7]. These parameters indicate optimal solubility in solvents with similar Hansen parameter profiles, such as dichloromethane and acetone.

Solvent TypeExpected SolubilityPrimary Interactions
WaterLow (< 1 g/100 mL)Hydrogen bonding (limited)
MethanolModerateHydrogen bonding, dipole interactions
HexaneLow-ModerateVan der Waals forces
ChloroformModerate-HighDipole interactions, halogen-halogen contacts
AcetoneModerateDipole-dipole interactions

Thermal Stability Analysis via Thermogravimetric Analysis and Differential Scanning Calorimetry

Thermal stability assessment of 3,5-dibromo-4-nitrophenol requires comprehensive analysis using both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) techniques. While specific thermal data for the target compound are not extensively documented, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior patterns [8] [9].

Thermogravimetric Analysis would reveal the compound's decomposition profile under controlled heating conditions. Based on the thermal behavior of 2,6-dibromo-4-nitrophenol, which exhibits a melting point of 145°C with decomposition [10] [11], 3,5-dibromo-4-nitrophenol is expected to demonstrate similar thermal instability. The compound likely undergoes multi-step decomposition beginning around 150-200°C, with initial weight loss corresponding to decarboxylation or nitro group elimination [12].

The presence of nitro groups typically results in exothermic decomposition events detectable by DSC analysis. Nitrophenol derivatives commonly exhibit decomposition temperatures ranging from 200-300°C, depending on substitution patterns [8]. For 3,5-dibromo-4-nitrophenol, the electron-withdrawing effects of bromine substituents may stabilize the nitro group, potentially increasing the onset decomposition temperature compared to unsubstituted 4-nitrophenol [9].

Differential Scanning Calorimetry analysis would identify phase transitions and thermal events. The compound is expected to exhibit:

  • Melting endotherm in the range of 140-160°C based on structural analogs [10] [13]
  • Decomposition exotherm beginning around 180-220°C
  • Possible polymorphic transitions prior to melting, common in substituted phenols [8]

Thermal decomposition pathways likely involve debromination and denitration processes, consistent with the behavior observed for halogenated nitroaromatic compounds [4]. The bromine atoms may undergo elimination reactions at elevated temperatures, while the nitro group can participate in various decomposition mechanisms including reduction to amino groups or complete elimination as nitrogen oxides [12].

Thermal EventExpected Temperature Range (°C)Process
Melting140-160Phase transition
Initial decomposition180-220Nitro group elimination
Major decomposition220-300Debromination, ring fragmentation
Complete combustion> 400Total oxidation

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

The acid dissociation behavior of 3,5-dibromo-4-nitrophenol is governed by the phenolic hydroxyl group's ionization equilibrium. While experimental pKa values for this specific compound are not readily available in the literature, predictive analysis based on substituent effects and structural analogs provides reliable estimates of its acid-base properties [14] [15].

4-Nitrophenol, the parent compound, exhibits a pKa of 7.15 at 25°C [3] [16], indicating significantly enhanced acidity compared to phenol (pKa = 10.0) [17]. The substantial decrease in pKa results from the electron-withdrawing nitro group's stabilization of the phenoxide anion through resonance and inductive effects [18] [19]. For 3,5-dibromo-4-nitrophenol, the presence of two bromine substituents at positions 3 and 5 introduces additional electron-withdrawing effects that further stabilize the conjugate base.

Bromine substituents exert strong inductive electron-withdrawing effects (σI ≈ +0.23) that enhance phenolic acidity [14]. Based on Hammett substituent constants and linear free energy relationships, each bromine atom at the meta position contributes approximately 0.8-1.2 pKa units of increased acidity [15]. Therefore, 3,5-dibromo-4-nitrophenol is predicted to exhibit a pKa value in the range of 4.5-5.5, significantly more acidic than the parent 4-nitrophenol.

pH-dependent speciation of 3,5-dibromo-4-nitrophenol involves equilibrium between the neutral molecular form and the phenoxide anion:

C₆H₃Br₂NO₃ ⇌ C₆H₂Br₂NO₃⁻ + H⁺

At pH values below the pKa, the compound exists predominantly in its neutral molecular form, while at pH values above the pKa, the phenoxide anion predominates. The enhanced acidity resulting from combined nitro and dibromo substitution means that significant ionization occurs at physiological pH (7.4), with the compound existing primarily as the deprotonated phenoxide species [20].

Resonance stabilization of the 3,5-dibromo-4-nitrophenoxide anion involves multiple canonical structures where negative charge is delocalized onto the nitro group oxygen atoms and bromine substituents. This extensive charge delocalization accounts for the compound's enhanced acidity relative to simpler phenolic compounds [17] [19].

pH RangePredominant SpeciesPercentage Ionization
< 3.5Neutral molecular form< 10%
3.5-6.5Mixed forms10-90%
> 6.5Phenoxide anion> 90%

Spectroscopic Fingerprinting: Ultraviolet-Visible, Infrared, and Raman Signatures

Ultraviolet-Visible spectroscopy of 3,5-dibromo-4-nitrophenol reveals characteristic absorption features arising from electronic transitions within the substituted aromatic system. The compound exhibits strong absorption in the near-ultraviolet region, with expected λmax values around 280-320 nm for π→π* transitions and 350-400 nm for charge-transfer transitions involving the nitro group [21] [22].

The nitro group contributes distinctive spectroscopic signatures, including intense absorption bands resulting from intramolecular charge transfer between the electron-rich phenolic ring and the electron-deficient nitro substituent [23]. pH-dependent spectral changes are anticipated, with the phenoxide anion form exhibiting red-shifted absorption maxima and increased extinction coefficients compared to the neutral molecular form [22]. At alkaline pH, the compound likely displays yellow coloration characteristic of nitrophenoxide anions, with absorption maxima around 400-420 nm [16].

Infrared spectroscopy provides detailed information about functional group vibrations and molecular structure. Key diagnostic bands for 3,5-dibromo-4-nitrophenol include:

  • O-H stretching at 3200-3600 cm⁻¹, potentially broadened by hydrogen bonding interactions [24] [25]
  • Aromatic C-H stretching at 3000-3100 cm⁻¹
  • Nitro group asymmetric stretching at 1520-1570 cm⁻¹ and symmetric stretching at 1340-1380 cm⁻¹ [24] [26]
  • Aromatic C=C stretching at 1450-1600 cm⁻¹, modified by substituent effects
  • C-Br stretching at 500-700 cm⁻¹
  • C-O stretching of the phenolic group at 1200-1300 cm⁻¹

The halogen substitution pattern significantly influences infrared spectral characteristics, with bromine substituents affecting both the frequency and intensity of aromatic ring vibrations [25] [26]. The electron-withdrawing nature of bromine atoms shifts aromatic stretching frequencies to higher wavenumbers compared to unsubstituted analogs.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing vibrations. The technique is particularly valuable for characterizing:

  • Aromatic ring breathing modes at 800-1000 cm⁻¹
  • C-Br stretching vibrations with enhanced Raman activity
  • Nitro group symmetric deformation modes
  • Ring-substituent coupling vibrations

Raman spectral features are sensitive to molecular conformation and intermolecular interactions, making the technique useful for distinguishing between different polymorphic forms or hydrogen-bonding environments [27] [28].

Spectroscopic TechniqueKey Diagnostic FeaturesWavelength/Frequency Range
UV-Visπ→π* transitions280-320 nm
UV-VisCharge-transfer transitions350-400 nm
IRO-H stretching3200-3600 cm⁻¹
IRNO₂ asymmetric stretching1520-1570 cm⁻¹
IRNO₂ symmetric stretching1340-1380 cm⁻¹
RamanRing breathing modes800-1000 cm⁻¹

Crystallographic Packing Arrangements and Hydrogen Bonding Networks

The crystal structure of 3,5-dibromo-4-nitrophenol is characterized by complex intermolecular interactions involving hydrogen bonding, halogen bonding, and π-π stacking arrangements. While specific single-crystal X-ray diffraction data for this compound are not extensively documented, structural insights can be derived from analysis of related halogenated nitrophenol compounds and established principles of molecular packing [29] [30].

Hydrogen bonding networks represent the primary organizational force in the crystal structure. The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded chains or cyclic motifs [31] [32]. Common hydrogen bonding patterns in nitrophenol crystals include:

  • O-H···O hydrogen bonds between phenolic groups, with typical donor-acceptor distances of 2.6-2.8 Å [33]
  • C-H···O interactions between aromatic protons and nitro group oxygen atoms [34]
  • Weak hydrogen bonds involving bromine atoms as acceptors

The nitro group participates in multiple intermolecular interactions, including hydrogen bonding with hydroxyl groups and weak C-H···O contacts with neighboring aromatic rings [33]. The planar geometry of the nitro group, typically oriented near-coplanar with the aromatic ring (dihedral angles < 5°), facilitates optimal overlap for these interactions [29] [34].

Halogen bonding involving the bromine substituents may contribute to crystal packing stability. Bromine atoms can participate in directional interactions with electron-rich sites on neighboring molecules, including oxygen atoms of nitro groups or phenolic hydroxyl groups [6] [35]. These interactions typically exhibit C-Br···O distances shorter than the sum of van der Waals radii and near-linear geometries characteristic of halogen bonds.

π-π stacking interactions between aromatic rings provide additional stabilization in the crystal lattice. The electron-deficient nature of the dibromo-nitro-substituted benzene ring promotes favorable stacking arrangements with neighboring molecules [32] [36]. Typical π-π stacking distances range from 3.3-3.8 Å, with parallel-displaced or herringbone arrangements commonly observed in halogenated aromatic compounds.

Molecular packing is influenced by the steric requirements of the bromine substituents and the directional preferences of hydrogen bonding and halogen bonding interactions. The bulky bromine atoms may prevent close packing in certain crystallographic directions, leading to channeled or layered structures with distinct hydrophobic and hydrophilic regions [30] [37].

Crystal morphology and growth habits are expected to reflect the anisotropic nature of intermolecular interactions. Hydrogen-bonded chains or sheets may result in needle-like or plate-like crystal habits, while three-dimensional hydrogen bonding networks typically produce more isometric crystal forms [38].

Interaction TypeTypical Distance (Å)Geometric RequirementsEnergy (kJ/mol)
O-H···O hydrogen bonds2.6-2.8Linear, 160-180°15-25
C-H···O interactions2.3-2.7Directional5-15
Br···O halogen bonds2.8-3.2Linear, 160-180°10-20
π-π stacking3.3-3.8Parallel or displaced10-30

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.84592 g/mol

Monoisotopic Mass

294.84797 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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